

Generating SASS6 Knockout Cell Lines Using CRISPR-Cas9: An Application Note and Protocol

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Introduction

The Spindle Assembly Abnormal Protein 6 (SASS6) is a crucial protein involved in the formation and duplication of centrioles, core components of the centrosome.^{[1][2][3]} Centrosomes play a pivotal role in cell cycle progression, spindle formation, and ciliogenesis. Dysregulation of SASS6 has been linked to developmental disorders such as primary microcephaly and is implicated in cancer.^{[1][3][4][5]} The ability to generate SASS6 knockout cell lines using the CRISPR-Cas9 system provides a powerful tool to investigate the precise functions of SASS6, dissect its role in signaling pathways, and screen for potential therapeutic interventions. This application note provides a detailed protocol for generating and validating SASS6 knockout cell lines using CRISPR-Cas9 technology.

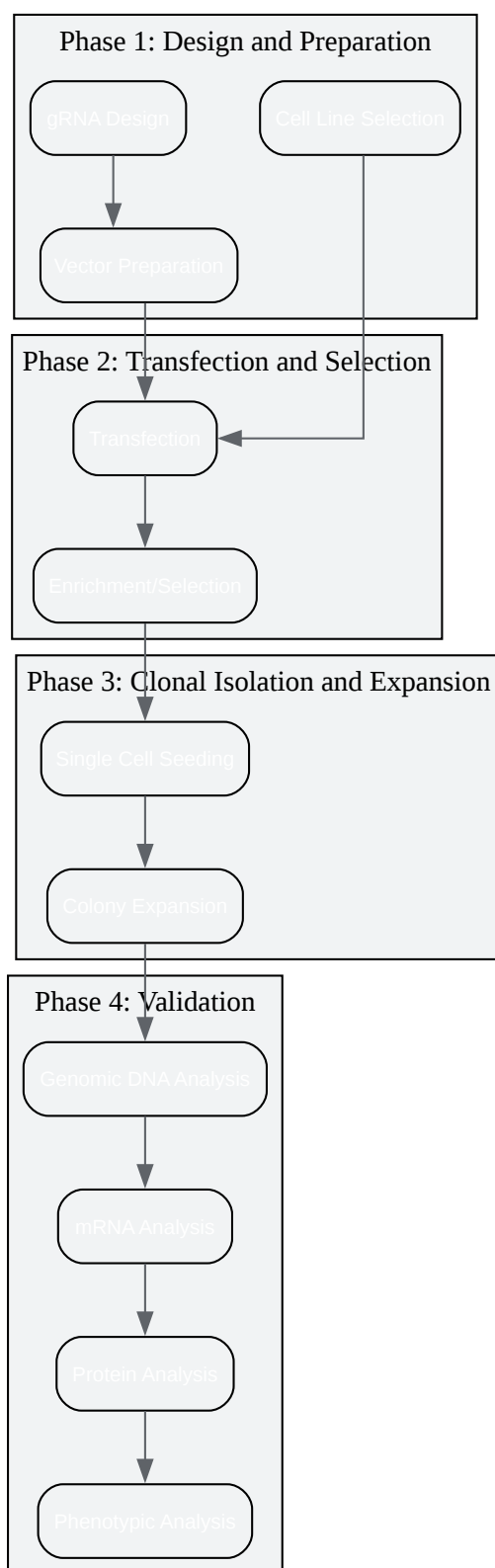
Core Concepts of CRISPR-Cas9 Mediated Knockout

The CRISPR-Cas9 system is a versatile genome-editing tool that allows for the precise targeting and modification of DNA sequences.^[6] The system consists of two key components: the Cas9 nuclease and a guide RNA (gRNA). The gRNA is a synthetic RNA molecule designed to be complementary to a specific target DNA sequence within the gene of interest. It directs the Cas9 enzyme to this location, where the Cas9 creates a double-strand break (DSB) in the DNA.^{[6][7]} The cell's natural DNA repair mechanisms then attempt to repair this break,

primarily through the error-prone non-homologous end joining (NHEJ) pathway. This often results in small insertions or deletions (indels) at the target site, leading to a frameshift mutation and a premature stop codon, effectively knocking out the gene's function.[7][8]

Experimental Workflow for SASS6 Knockout

The generation of a SASS6 knockout cell line involves a multi-step process, from initial guide RNA design to the final validation of the knockout.[9][10][11] The typical workflow can be completed in approximately 6-8 weeks.[12]



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CRISPR-Cas9 Knockout Workflow

Detailed Protocols

Guide RNA (gRNA) Design for SASS6 Knockout

Effective gRNA design is critical for successful gene knockout. The gRNA sequence should be specific to the SASS6 gene to minimize off-target effects.

Protocol:

- Obtain the SASS6 gene sequence: Retrieve the genomic sequence of the target SASS6 gene from a database such as NCBI Gene or Ensembl.
- Use gRNA design tools: Utilize online tools like Benchling, CRISPR-MIT, or E-CRISP to identify potential gRNA sequences.^[13] These tools help in identifying target sites with high on-target scores and low off-target potential.
- Targeting strategy:
 - To create a frameshift mutation, select gRNAs that target an early exon in the coding sequence of SASS6.^[13] This increases the likelihood of generating a non-functional truncated protein.
 - For a complete knockout, consider using a dual gRNA approach to excise a larger portion of the gene, such as the entire open reading frame.^{[14][15]}
- PAM sequence: Ensure the selected gRNA target sequence is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9). The PAM sequence is essential for Cas9 recognition and cleavage but should not be included in the gRNA sequence itself.^{[11][13]}
- Synthesize gRNAs: Synthesize the designed gRNA sequences or clone them into an appropriate expression vector.

Table 1: Example gRNA Sequences for Human SASS6

gRNA ID	Target Exon	gRNA Sequence (5' to 3')	On-Target Score	Off-Target Score
SASS6-g1	2	GAGCUGCUGC AGAGCUGCUG	92	98
SASS6-g2	2	GCGCCUGCUG CUGCUGCUGC	88	95
SASS6-g3	4	UCUGCUGCUG CUGCUGCUGC	95	99

Note: Scores are hypothetical and will vary based on the design tool used.

Delivery of CRISPR-Cas9 Components

The CRISPR-Cas9 components can be delivered into cells using various methods, including plasmid transfection, ribonucleoprotein (RNP) electroporation, or lentiviral transduction.[\[11\]](#)

Protocol (Plasmid Transfection):

- Cell Culture: Plate the chosen cell line (e.g., HEK293T, U2OS) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
- Plasmid Preparation: Use a plasmid co-expressing Cas9 and the SASS6-targeting gRNA. If using a two-plasmid system, prepare separate plasmids for Cas9 and the gRNA.
- Transfection:
 - Dilute 2.5 µg of the CRISPR plasmid(s) in 100 µL of serum-free medium.
 - In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
 - Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
 - Add the DNA-transfection reagent complex dropwise to the cells.

- Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

Selection and Enrichment of Edited Cells

After transfection, it is necessary to select or enrich for the cells that have been successfully edited.

Protocol (Puromycin Selection):

- Determine Puromycin Concentration: Prior to the experiment, perform a kill curve to determine the optimal concentration of puromycin that effectively kills non-transfected cells within 2-3 days.
- Selection: 48 hours post-transfection, replace the medium with fresh medium containing the predetermined concentration of puromycin.
- Incubation: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until the non-transfected control cells are completely dead.

Single-Cell Cloning and Expansion

To obtain a homogenous knockout cell line, it is essential to isolate and expand single cells.

Protocol (Limiting Dilution):

- Cell Preparation: After selection, harvest the pool of edited cells and resuspend them in fresh medium.
- Serial Dilution: Perform serial dilutions of the cell suspension to achieve a final concentration of approximately 0.5 cells per 100 μ L.
- Seeding: Dispense 100 μ L of the diluted cell suspension into each well of a 96-well plate. This increases the probability of obtaining wells with a single cell.
- Incubation and Monitoring: Incubate the plate at 37°C and monitor for colony formation over the next 1-3 weeks.

- Expansion: Once colonies are visible, expand the single-cell-derived clones into larger culture vessels for further analysis.

Validation of SASS6 Knockout

Validation is a critical step to confirm the successful knockout of the SASS6 gene at the genomic, transcript, and protein levels.[\[6\]](#)[\[11\]](#)

Table 2: Validation Methods for SASS6 Knockout

Validation Level	Method	Purpose
Genomic DNA	Sanger Sequencing	To confirm the presence of indels at the target locus. [6]
T7 Endonuclease I (T7E1) Assay	A screening method to detect mutations in a pool of cells.	
mRNA	Quantitative RT-PCR (qRT-PCR)	To quantify the reduction in SASS6 mRNA levels. [15]
Protein	Western Blot	To confirm the absence of the SASS6 protein. [15]
Immunofluorescence	To visualize the absence of SASS6 protein localization at the centrosome. [15]	
Phenotypic	Centrosome Staining	To assess for centriole duplication defects.
Cell Cycle Analysis	To determine if SASS6 knockout affects cell cycle progression.	

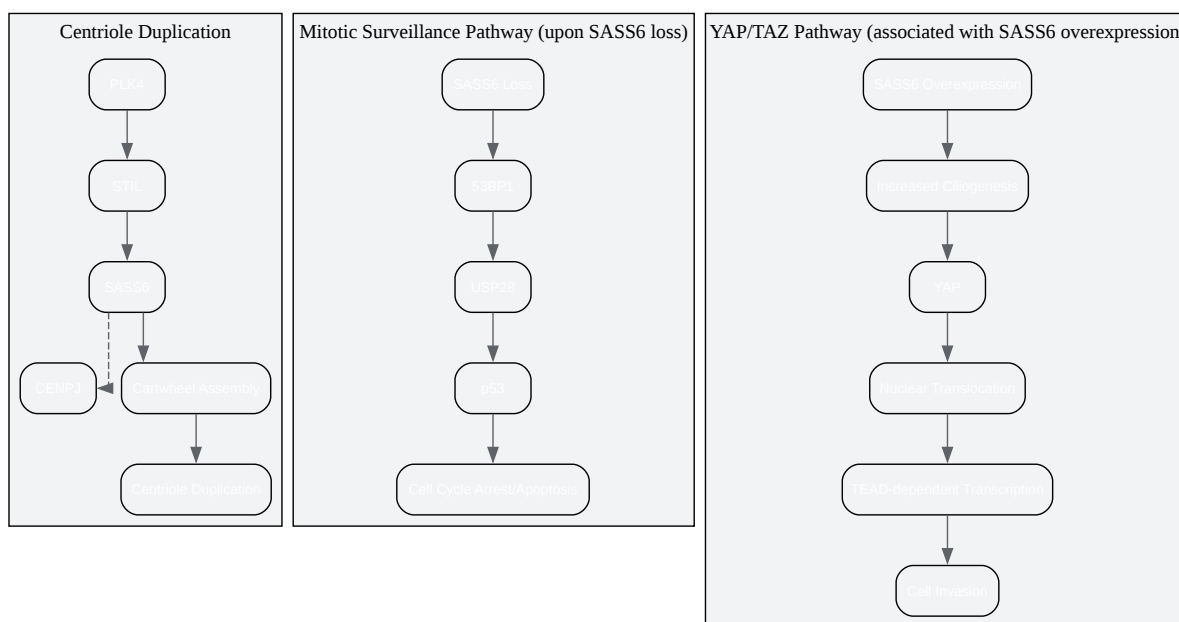
Protocol (Western Blot):

- Protein Extraction: Lyse wild-type and SASS6 knockout cell clones and quantify the protein concentration.

- **SDS-PAGE:** Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for SASS6 overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the expected molecular weight for SASS6 in the knockout clones confirms the knockout.

SASS6 Signaling Pathways

SASS6 is a key regulator of centriole duplication and its loss can trigger specific cellular signaling pathways.



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SASS6 Signaling Pathways

Loss of SASS6 in mouse embryos has been shown to activate the 53BP1-USP28-p53 mitotic surveillance pathway, leading to cell death and developmental arrest.[14][15] Conversely, overexpression of SASS6 has been associated with the activation of the YAP/TAZ pathway, promoting cell invasion.[4]

Conclusion

The CRISPR-Cas9 system offers an efficient and precise method for generating SASS6 knockout cell lines.[16] These cell lines are invaluable tools for studying the fundamental roles of SASS6 in centriole biology, cell cycle control, and disease pathogenesis. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully generate and validate SASS6 knockout cell lines for their specific research needs.

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